molecular formula C6H7NO B1455921 1-Methyl-3-oxocyclobutane-1-carbonitrile CAS No. 32082-17-0

1-Methyl-3-oxocyclobutane-1-carbonitrile

Cat. No. B1455921
CAS RN: 32082-17-0
M. Wt: 109.13 g/mol
InChI Key: IBGURYMREHOQDE-UHFFFAOYSA-N
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Description

1-Methyl-3-oxocyclobutane-1-carbonitrile is a chemical compound with the CAS Number: 32082-17-0 . It has a molecular weight of 109.13 and its molecular formula is C6H7NO . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Methyl-3-oxocyclobutane-1-carbonitrile can be represented by the SMILES notation: CC1(CC(=O)C1)C#N .

Scientific Research Applications

Chemical Transformations and Isomerization

The study of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile, including 1-Methyl-3-oxocyclobutane-1-carbonitrile, shows they undergo isomerization into corresponding 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives when treated with lithium diisopropylamide in an aprotic medium. This reaction highlights the compound's potential in synthetic chemistry for creating novel bicyclic structures with potential applications in material science and pharmaceutical synthesis (Razin & Ulin, 2003).

Photocycloaddition Reactions

1-Methyl-3-oxocyclobutane-1-carbonitrile derivatives are studied for their photocycloaddition reactions with alkenes and alkynes, producing complex cyclobuta derivatives. These reactions are crucial for the development of new organic compounds with potential applications in drug development and material sciences (Schwebel & Margaretha, 2000).

Synthesis and Structural Analysis

The synthesis of related compounds, such as 3-Oxocyclohex-1-ene-1-carbonitrile, involves complex reactions that can provide insights into the synthesis strategies and structural analysis of 1-Methyl-3-oxocyclobutane-1-carbonitrile derivatives. These studies contribute to our understanding of the compound's chemical behavior and potential for creating novel chemical entities (Lujan-Montelongo & Fleming, 2014).

Optoelectronic and Junction Characteristics

The structural, optical, and diode characteristics of pyrazolo pyridine derivatives, which are closely related to 1-Methyl-3-oxocyclobutane-1-carbonitrile, have been explored. These compounds show potential in fabricating heterojunctions and as photosensors, indicating the broad application range of 1-Methyl-3-oxocyclobutane-1-carbonitrile in optoelectronics and sensor technology (Zedan, El-Taweel, & El-Menyawy, 2020).

Safety And Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-methyl-3-oxocyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-6(4-7)2-5(8)3-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGURYMREHOQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-oxocyclobutane-1-carbonitrile

CAS RN

32082-17-0
Record name 1-methyl-3-oxocyclobutane-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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